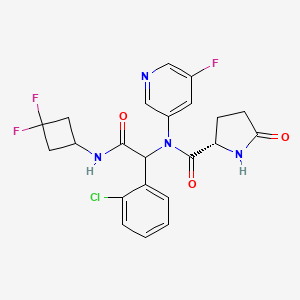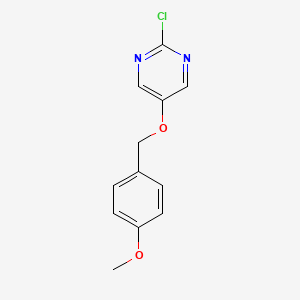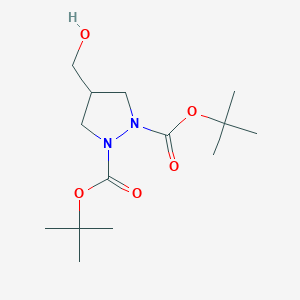
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine is a chemical compound with the molecular formula C14H26N2O5 It is a derivative of pyrazolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl group attached to the pyrazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine typically involves the protection of pyrazolidine with Boc groups followed by the introduction of the hydroxymethyl group. One common method involves the reaction of pyrazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected pyrazolidine. Subsequently, the hydroxymethyl group can be introduced using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the Boc protecting groups using acids like trifluoroacetic acid (TFA).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents under mild conditions.
Reduction: TFA or other strong acids to remove Boc groups.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Deprotected pyrazolidine derivatives.
Substitution: Various substituted pyrazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine depends on its specific application. In drug discovery, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The Boc protecting groups can be removed under physiological conditions to release the active pyrazolidine derivative, which can then interact with molecular targets such as enzymes or receptors. The hydroxymethyl group can also participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolidine: The parent compound without Boc protecting groups or hydroxymethyl substitution.
1,2-Dimethylpyrazolidine: A derivative with methyl groups instead of Boc and hydroxymethyl groups.
1,2-Bis-Boc-pyrazolidine: A similar compound with Boc groups but lacking the hydroxymethyl group.
Uniqueness
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine is unique due to the presence of both Boc protecting groups and a hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate for various synthetic applications. The Boc groups offer protection during synthetic transformations, while the hydroxymethyl group provides a handle for further functionalization.
Propiedades
Fórmula molecular |
C14H26N2O5 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
ditert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(9-17)8-16(15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3 |
Clave InChI |
YZIABOYUGLSIJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


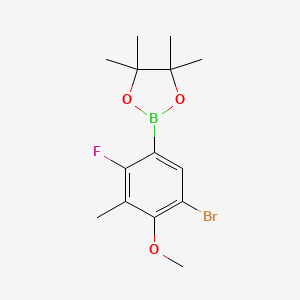
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)

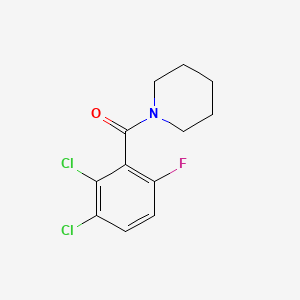

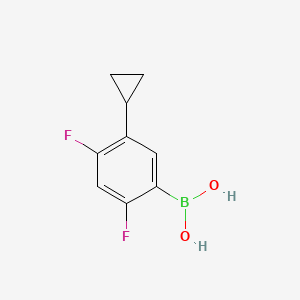
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
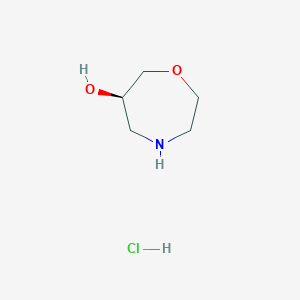
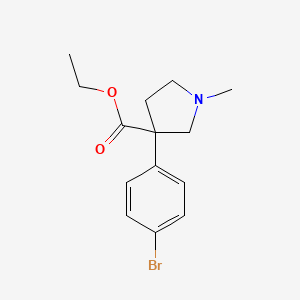
![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)

